REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].[CH3:12][O:13][C:14](=[O:17])[CH2:15][NH2:16]>>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:16][CH2:15][C:14]([O:13][CH3:12])=[O:17])=[O:9])=[CH:10][CH:11]=1)=[O:2]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
653 mg
|
Type
|
reactant
|
Smiles
|
COC(CN)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC=C(C(=O)NCC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |